Rauvotetraphylline A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

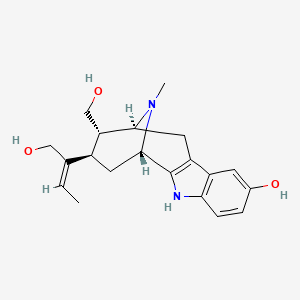

Rauvotetraphylline A is an indole alkaloid isolated from the aerial parts of the plant Rauvolfia tetraphylla. This compound belongs to the family Apocynaceae, which is known for producing novel heterocyclic alkaloids with monoterpene indole skeletons. These compounds have garnered significant interest due to their potential biological and therapeutic properties, including anticancer, antimalarial, antihypertensive, and sedative effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The isolation of Rauvotetraphylline A involves extracting the aerial parts of Rauvolfia tetraphylla using ethanol. The extract is then subjected to various chromatographic techniques to purify the compound. The molecular formula of this compound is C20H26N2O3, and its structure is confirmed through spectroscopic methods such as UV, IR, and HRESIMS .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive research and application.

Analyse Chemischer Reaktionen

Types of Reactions: Rauvotetraphylline A can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at the indole ring, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Rauvotetraphylline A has several scientific research applications, including:

Chemistry: The compound is studied for its unique chemical structure and reactivity, which can lead to the development of new synthetic methodologies.

Biology: Research focuses on the biological activities of this compound, such as its cytotoxic effects on cancer cells.

Medicine: The compound’s potential therapeutic properties, including anticancer and antimalarial activities, are of significant interest.

Wirkmechanismus

The mechanism of action of Rauvotetraphylline A involves its interaction with various molecular targets and pathways. The compound’s indole structure allows it to interact with enzymes and receptors in biological systems, leading to its observed biological activities. For example, its anticancer effects may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- Rauvotetraphylline B

- Rauvotetraphylline C

- Rauvotetraphylline D

- Rauvotetraphylline E

Biologische Aktivität

Rauvotetraphylline A is an indole alkaloid derived from the plant Rauvolfia tetraphylla, a member of the Apocynaceae family. This compound has attracted attention due to its diverse biological activities, including potential anticancer, antimalarial, antihypertensive, and sedative properties. Research into this compound is ongoing, and findings suggest it may play a significant role in pharmacological applications.

Chemical Structure and Properties

This compound features a complex indole structure that contributes to its biological activity. The compound's molecular formula and weight have been characterized through various spectroscopic techniques, although specific details are often not disclosed in preliminary studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₁O |

| Molecular Weight | 229.28 g/mol |

| Solubility | Soluble in methanol |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve inducing apoptosis through the modulation of specific signaling pathways. In vitro studies have demonstrated significant inhibition of cancer cell proliferation, suggesting its potential as an anticancer agent.

Antimalarial Effects

The compound has also shown promise in antimalarial activity. Studies suggest that it may interfere with the life cycle of Plasmodium species, although the exact mechanisms remain to be fully elucidated.

Antihypertensive Properties

This compound is noted for its antihypertensive effects, which may be attributed to its ability to modulate vascular tone and reduce blood pressure through various physiological pathways.

Other Biological Effects

In addition to the aforementioned activities, this compound exhibits:

- Antioxidant Activity : Demonstrated through various assays, indicating its potential to scavenge free radicals.

- Anti-inflammatory Effects : Studies have reported a reduction in inflammatory markers upon treatment with this compound.

- Cardiotonic Effects : It has shown positive ionotropic effects on cardiac tissues in experimental models.

Table 2: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Cytotoxicity Study : An investigation into the cytotoxic effects on human cancer cell lines showed a dose-dependent response, with IC50 values indicating significant potency against certain types of cancer cells.

- Antioxidant Activity Assessment : Various extracts from Rauvolfia tetraphylla, including those containing this compound, were tested for antioxidant capacity using DPPH and ABTS assays, revealing strong radical scavenging activity.

- Cardiotonic Effect Experiment : In vivo studies on frog heart preparations demonstrated that this compound significantly increased contractility without affecting heart rate, suggesting potential therapeutic applications in cardiac dysfunction.

- Antimalarial Efficacy : Preliminary trials indicated that this compound could inhibit the growth of Plasmodium falciparum in vitro, positioning it as a candidate for further development as an antimalarial drug.

Table 3: Summary of Case Studies

Eigenschaften

IUPAC Name |

(1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13-,16-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGDPTFDPKCFEM-BKRWUIHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/CO)\[C@@H]1C[C@H]2C3=C(C[C@@H]([C@H]1CO)N2C)C4=C(N3)C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Rauvotetraphylline A and where is it found?

A1: this compound is a novel indole alkaloid first isolated from the aerial parts of the Rauvolfia tetraphylla plant. [, ] This plant, a member of the Apocynaceae family, is known for its traditional medicinal uses and is a rich source of bioactive compounds. [, ]

Q2: What other indole alkaloids are present in Rauvolfia tetraphylla?

A2: Rauvolfia tetraphylla contains a diverse array of indole alkaloids, including reserpine, reserpiline, yohimbine, ajmaline, and others. [] Notably, the leaves of this plant also contain the antipsychotic indole alkaloids α-yohimbine, isoreserpiline, and 10-methoxy tetrahydroalstonine. []

Q3: Has the structure of this compound been determined?

A3: Yes, the structure of this compound has been elucidated using spectroscopic techniques. Unfortunately, the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data. To obtain these details, it would be necessary to refer to the full research article describing the isolation and characterization of this compound [].

Q4: Have any biological activities been reported for this compound?

A4: While the provided abstracts do not explicitly mention specific biological activities for this compound, they highlight the diverse pharmacological potential of Rauvolfia tetraphylla extracts and its isolated constituents. [, ] These activities include antimicrobial, antioxidant, anti-inflammatory, cytotoxic, cardioprotective, and others. [, ] Further research is needed to determine if this compound contributes to any of these activities.

Q5: Are there any known synthetic routes to produce this compound?

A5: The provided abstracts focus on the isolation and identification of this compound from natural sources. [, ] There is no mention of synthetic routes for its production. Given the complex structure typical of indole alkaloids, synthesizing this compound in the laboratory would likely be a challenging endeavor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.